3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of a morpholine ring, a thiophene ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Morpholine Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the desired substituents.
Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The morpholine ring can enhance its binding affinity to biological targets, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a benzenesulfonamide group.
Thiophene-based Compounds: These compounds share the thiophene ring and exhibit similar chemical properties.
Uniqueness
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring enhances its solubility and binding affinity, while the thiophene ring provides stability and reactivity.
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-9-23-12-13)19-5-7-22-8-6-19/h1-4,9-10,12,16,18H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXRFAMIUWRSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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